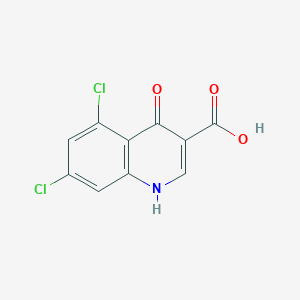

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

5,7-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-4-1-6(12)8-7(2-4)13-3-5(9(8)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBOCPZCSPMQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073121 | |

| Record name | 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171850-30-9 | |

| Record name | 5,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171850-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171850309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

This technical guide provides a comprehensive overview of the core . The information herein is intended for researchers, scientists, and professionals in drug development, offering critical data to predict the compound's behavior in biological systems and guide formulation strategies.

Core Physicochemical Data

This compound is a solid, complex organic molecule.[1] Its key physicochemical properties are summarized below. These values are essential for understanding its solubility, permeability, and potential interactions within a biological environment.

Table 1: Summary of Physicochemical Properties

| Property | Value | Conditions | Source |

| Molecular Formula | C₁₀H₅Cl₂NO₃ | - | [2] |

| Molecular Weight | 258.1 g/mol | - | [2] |

| Physical State | Solid | Ambient | [1] |

| Melting Point | 343.3 - 343.8 °C | - | [1] |

| Boiling Point | 428.3 °C | at 760 mmHg | [1] |

| Water Solubility | Approx. 25 mg/L | 20 °C, pH 7 | [1] |

| logP (Octanol-Water) | Approx. 2.1 | 20 °C | [1] |

| Density | 1.7 g/cm³ | 20 °C | [1] |

| Flash Point | 212.8 °C | - | [1] |

| Vapor Pressure | < 0 Pa | 25 °C & 46 °C | [1] |

Experimental Protocols for Property Determination

While specific experimental documentation for the synthesis and analysis of this exact molecule is not publicly detailed, standard methodologies are employed to determine the properties listed above. The following protocols represent established and reliable methods for characterizing similar quinoline derivatives.

Workflow for Physicochemical Analysis

The general workflow for determining the key physicochemical properties of a compound like this compound involves several distinct stages, from sample preparation to instrumental analysis and data interpretation.

Caption: General experimental workflow for determining key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

-

Methodology: A small, dry sample of the compound is packed into a capillary tube. This tube is placed within a calibrated melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.[3] A sharp, narrow range typically indicates high purity.[3]

Aqueous Solubility (Shake-Flask Method)

Solubility is a critical factor influencing bioavailability.

-

Methodology: An excess amount of this compound is added to a known volume of a buffered solution (e.g., pH 7.4) in a sealed flask.[3] The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3] The resulting suspension is then filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]

Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity, which is vital for predicting its ability to cross biological membranes.[3]

-

Methodology (Shake-Flask Method): A pre-weighed amount of the compound is dissolved in a biphasic system of n-octanol and a pH 7.4 buffer, which have been pre-saturated with each other.[3] The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and is then centrifuged or left to stand until the layers fully separate.[3] Aliquots are carefully taken from both the n-octanol and the aqueous layers. The concentration of the compound in each phase is determined by HPLC-UV or a similar analytical technique.[3] The partition coefficient (P) is the ratio of the concentration in the octanol phase to that in the aqueous phase, and logP is its base-10 logarithm.[3]

Biological Activity Context

While specific signaling pathway involvement for this compound is not extensively documented, related compounds in the 4-hydroxyquinoline-3-carboxylic acid class have been studied for their biological effects. For instance, various 7-substituted derivatives have been shown to act as inhibitors of cellular respiration.[4] This inhibition can occur through the targeting of key metabolic enzymes, such as malate dehydrogenase.[4]

The logical relationship for this proposed mechanism of action is outlined below.

Caption: Conceptual pathway for inhibition of cellular respiration by a quinoline derivative.

This guide provides foundational data and methodologies relevant to this compound. Researchers can use this information as a starting point for further investigation, formulation development, and in-depth biological studies.

References

The Core Mechanism of Action of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid, a halogenated derivative of kynurenic acid, primarily functions as a potent and selective antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This technical guide elucidates the core mechanism of action, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways and experimental workflows. Its high affinity and antagonistic nature at this crucial regulatory site of the NMDA receptor complex underscore its significance as a tool for neurobiological research and a potential scaffold for therapeutic development.

Primary Mechanism of Action: NMDA Receptor Antagonism

The principal mechanism of action for this compound is its competitive antagonism at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. For the receptor to be activated, both the neurotransmitter glutamate (binding to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (binding to the GluN1 subunit), must be present.[2][3]

This compound binds with high affinity to the glycine site, thereby preventing the binding of the endogenous co-agonists. This allosteric modulation inhibits the conformational changes required for ion channel opening, even in the presence of glutamate. The result is a non-competitive antagonism of NMDA receptor-mediated responses.[1] This antagonistic action has been demonstrated to inhibit NMDA-stimulated events such as the elevation of cytosolic calcium, accumulation of cGMP, and the release of norepinephrine.[1]

Quantitative Data: Binding Affinity and Potency

The affinity and potency of this compound at the NMDA receptor glycine site have been quantified through radioligand binding assays.

| Parameter | Value | Method | Reference |

| Kd | 69 ± 23 nM | [3H] 5,7-dichlorokynurenic acid binding to rat brain synaptosomes | [4] |

| Bmax | 14.5 ± 3.2 pmoles/mg protein | [3H] 5,7-dichlorokynurenic acid binding to rat brain synaptosomes | [4] |

| Ki | 79 nM | Inhibition of [3H]glycine binding | [1] |

Potential Secondary Mechanisms of Action

While the primary mechanism of action is well-established, the broader class of quinoline carboxylic acids has been investigated for other biological activities. These represent potential, though not yet confirmed, secondary mechanisms for this compound.

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH, an enzyme crucial for de novo pyrimidine biosynthesis.[5][6][7][8] Inhibition of this pathway can lead to antiproliferative effects, making DHODH a target in cancer and autoimmune diseases.[5][9]

-

Inhibition of Malate Dehydrogenase: A study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids demonstrated their ability to inhibit malate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle.[10]

Further research is required to determine if this compound exhibits significant inhibitory activity against these enzymes.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro techniques.

Radioligand Binding Assay for the Glycine Site

This protocol is used to determine the binding affinity (Kd and Ki) and the density of binding sites (Bmax) for a ligand at a specific receptor.

Objective: To quantify the binding of [3H] 5,7-dichlorokynurenic acid to the glycine site of the NMDA receptor in rat brain tissue.

Materials:

-

Rat brain synaptosomes

-

[3H] 5,7-dichlorokynurenic acid (specific activity ~17.6 Ci/mmol)[4]

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Non-labeled glycine (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and prepare a synaptosomal membrane fraction through differential centrifugation.

-

Incubation: In assay tubes, combine the synaptosomal membranes, varying concentrations of [3H] 5,7-dichlorokynurenic acid, and either buffer (for total binding) or a high concentration of unlabeled glycine (e.g., 1 mM) (for non-specific binding).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the effect of antagonists on receptor-mediated currents.

Objective: To assess the antagonistic effect of this compound on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

External (bath) solution (e.g., containing NaCl, KCl, CaCl2, HEPES, glucose)

-

Internal (pipette) solution (e.g., containing CsCl, BAPTA, HEPES)

-

NMDA and glycine (agonists)

-

This compound

-

Patch-clamp amplifier, micromanipulator, and microscope

Procedure:

-

Cell Preparation: Plate neurons on coverslips for culturing.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Preparation: Fabricate a glass micropipette with a resistance of 3-7 MΩ and fill it with the internal solution.

-

Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal with the cell membrane.

-

Whole-Cell Configuration: Apply further suction to rupture the membrane patch under the pipette tip, establishing electrical and chemical access to the cell's interior.

-

Data Acquisition: Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Apply a solution containing NMDA and glycine to evoke an inward current through the NMDA receptors.

-

Antagonist Application: Co-apply increasing concentrations of this compound with the agonists and record the inhibition of the NMDA-mediated current.

-

Data Analysis: Plot the percentage of current inhibition as a function of the antagonist concentration and fit the data with a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Visualizations

Signaling Pathway of NMDA Receptor Antagonism

Caption: Antagonism of the NMDA receptor by this compound.

Experimental Workflow for Radioligand Binding Assay

References

- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H] 5,7-dichlorokynurenic acid, a high affinity ligand for the NMDA receptor glycine regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Potential of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known biological activities and toxicological profile of this compound and its related analogues. Due to the limited publicly available research specifically on this compound, this document also explores the well-documented activities of the broader quinoline-3-carboxylic acid class to infer potential areas of investigation and therapeutic application for the title compound.

Toxicological Profile

Quantitative toxicological data for this compound is available from its safety data sheet. These values provide a preliminary understanding of the compound's impact on various organisms.

Table 1: Ecotoxicity and Acute Toxicity Data for this compound [1]

| Parameter | Species | Endpoint | Concentration/Dose | Exposure Time |

| Aquatic Toxicity | Danio rerio (Zebrafish) | LC50 | > 41 mg/L | 96 h |

| Aquatic Toxicity | Aquatic crustacea | EC50 | > 7.3 mg/L | 48 h |

| Aquatic Toxicity | Pseudokirchneriella subcapitata (Green algae) | EC50 | ca. 2.4 mg/L | 72 h |

| Toxicity to Microorganisms | - | IC50 | > 40 mg/L | - |

| Acute Oral Toxicity | Rat (male/female) | LD50 | > 2000 mg/kg bw | - |

| Acute Dermal Toxicity | Rat (male/female) | LD50 | > 2000 mg/kg bw | - |

Potential Biological Activities of the Quinoline-3-Carboxylic Acid Scaffold

While specific biological activity data for this compound is scarce, the broader class of quinoline-3-carboxylic acids has been extensively studied, revealing several key areas of therapeutic interest. These findings suggest potential avenues for the investigation of the title compound.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant body of research has identified 4-quinoline carboxylic acid derivatives as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer and anti-inflammatory agents.[2] The inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression at the S-phase.[2]

-

*Hypothetical Signaling Pathway for DHODH Inhibition

Caption: Hypothetical inhibition of DHODH by the title compound.

Antiproliferative and Anticancer Activity

Derivatives of 2,4-disubstituted quinoline-3-carboxylic acid have demonstrated micromolar inhibition against cancer cell lines such as MCF-7 and K562.[4] The carboxylic acid moiety is believed to enhance selectivity for cancer cells, potentially due to the acidic tumor microenvironment.[4]

Inhibition of Cellular Respiration

Studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids have shown that these compounds can inhibit the respiration of Ehrlich ascites cells.[5] This research also identified malate dehydrogenase as a potential intracellular target for these molecules.[5]

Experimental Protocols

Due to the lack of specific published studies on the biological activity of this compound, a generalized experimental protocol for a common preliminary biological assay is provided below. This protocol for an in vitro cell viability assay can be adapted to screen the compound for potential cytotoxic or antiproliferative effects.

General Protocol for In Vitro Cell Viability (MTT) Assay

-

Cell Culture: Culture the desired cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

*Generalized Experimental Workflow for Compound Screening

Caption: Generalized workflow for screening a novel compound.

Conclusion

This compound belongs to a class of compounds with significant, demonstrated biological activities. While direct research on this specific molecule is limited, the known inhibitory effects of its analogues on key cellular processes, such as pyrimidine biosynthesis and cellular respiration, suggest that it is a compound of interest for further investigation. The provided toxicological data offers a foundational safety profile, and the generalized experimental protocols serve as a starting point for exploring its potential therapeutic applications. Future research should focus on targeted in vitro and in vivo studies to elucidate the specific mechanism of action and biological targets of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisionfda.org [precisionfda.org]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid and its Structural Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid and its structural analogs, a class of compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and underlying mechanisms of action, presenting key data in a structured format to facilitate research and development efforts.

Core Compound and its Significance

This compound belongs to the quinoline carboxylic acid family, a well-established scaffold in medicinal chemistry. The quinoline core is a key pharmacophore in numerous approved drugs, and the addition of chloro and carboxylic acid functional groups at specific positions can confer a range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic placement of chlorine atoms at the 5 and 7 positions influences the compound's lipophilicity and electronic properties, which can significantly impact its interaction with biological targets.

Synthesis of Structural Analogs

The primary synthetic route to this compound and its analogs is the Gould-Jacob reaction .[3] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization to form the quinoline ring system.

A general synthetic scheme is presented below:

Caption: General workflow for the Gould-Jacob synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established Gould-Jacob reaction methodology.[4][5]

Step 1: Condensation of 3,5-Dichloroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask, combine 3,5-dichloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).[6]

-

Heat the mixture with stirring at 110-120°C for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Remove the ethanol byproduct under reduced pressure to yield the crude anilinomethylenemalonate intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to approximately 250°C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent.

-

Maintain the temperature and continue heating for 30-60 minutes to effect cyclization.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate.

-

Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

Step 3: Saponification

-

Suspend the crude ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 1-2 hours until the solid has completely dissolved.

-

Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The this compound will precipitate out of solution.

-

Collect the final product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Biological Activities and Quantitative Data

Structural analogs of this compound have demonstrated a wide range of biological activities. The following tables summarize key quantitative data from various studies.

Antiproliferative Activity

Quinoline carboxylic acids are known to exhibit antiproliferative effects against various cancer cell lines.[7][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]

Table 1: Antiproliferative Activity of Selected Quinoline Carboxylic Acid Analogs

| Compound ID | R1 Substituent | R2 Substituent | Cell Line | IC50 (µM) | Reference |

| 1 | 6-Fluoro | 7-(4-methyl-1-piperazinyl) | E. coli | 0.25 (MIC) | [9] |

| 2f | 2-styryl, various substitutions | H | MCF-7 | Micromolar | [7] |

| 2l | 2-styryl, various substitutions | H | K562 | Micromolar | [7] |

| Kynurenic acid | 2-carboxy | H | MCF-7 | Significant growth inhibition | [2] |

| Quino-2-CA | 2-carboxy | H | HeLa | Significant cytotoxicity | [2] |

| Quino-3-CA | 3-carboxy | H | MCF-7 | Remarkable growth inhibition | [2] |

| Quino-4-CA | 4-carboxy | H | MCF-7 | Remarkable growth inhibition | [2] |

Antibacterial Activity

The quinoline scaffold is central to the development of quinolone and fluoroquinolone antibiotics. The carboxylic acid at the 3-position is a key feature for their antibacterial action, which typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Table 2: Antibacterial Activity of Selected Quinolone Analogs

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Amifloxacin (16) | E. coli Vogel | 0.25 | [9] |

| Analog 9 | S. aureus | 0.12 | [10] |

| Analog 9 | E. coli | 0.12 | [10] |

| Analog 10 | S. aureus | 0.24 | [10] |

| Analog 10 | E. coli | 0.12 | [10] |

| Analog 11 | S. aureus | 0.12 | [10] |

| Analog 11 | E. coli | 0.12 | [10] |

| Analog 12 | S. aureus | 0.24 | [10] |

| Analog 12 | E. coli | 0.12 | [10] |

| Analog 13 | S. aureus | 0.12 | [10] |

| Analog 13 | E. coli | 0.12 | [10] |

| Analog 14 | S. aureus | 0.12 | [10] |

| Analog 14 | E. coli | 0.12 | [10] |

Signaling Pathway Modulation

Recent studies have indicated that some quinoline carboxylic acid derivatives can exert their biological effects by modulating key cellular signaling pathways. For instance, certain analogs have been shown to activate the Wnt/β-catenin pathway, which is crucial in cell proliferation and differentiation.[11]

Caption: Stimulation of the Wnt/β-catenin signaling pathway by a quinoline carboxylic acid analog, leading to the inhibition of adipogenesis.

Key Experimental Protocols

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Workflow:

Caption: A stepwise workflow of the MTT assay for determining the cytotoxicity of quinoline analogs.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-only controls.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Conclusion and Future Directions

This compound and its structural analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. Their amenability to chemical modification allows for the fine-tuning of their biological activities. Future research should focus on synthesizing a broader range of analogs with diverse substitutions to establish a more comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their advancement into preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid (CAS 171850-30-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid, identified by CAS number 171850-30-9, is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, drawing upon available data for the compound and its structural analogs.

Physicochemical and Toxicological Properties

A summary of the known physicochemical and toxicological data for this compound is presented below. It is important to note that some of these data are predicted values.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅Cl₂NO₃ | [1][2] |

| Molecular Weight | 258.06 g/mol | [1][2] |

| Melting Point | 343.3 - 343.8 °C | [3] |

| Boiling Point (Predicted) | > 300 °C | [3] |

| Water Solubility | Approx. 25 mg/L at 20 °C, pH 7 | [3] |

| LogP (Predicted) | Approx. 2.1 at 20 °C | [3] |

| Density | 1.7 g/cm³ at 20 °C | [3] |

| pKa (Predicted) | Not Available | |

| Acute Oral Toxicity (Rat) | > 2000 mg/kg bw | [3] |

| Acute Dermal Toxicity (Rat) | > 2000 mg/kg bw | [3] |

Ecotoxicity Data [3]

| Organism | Test | Result |

| Fish (Danio rerio) | 96h LC50 | > 41 mg/L |

| Aquatic Invertebrates | 48h EC50 | > 7.3 mg/L |

| Algae (Pseudokirchneriella subcapitata) | 72h EC50 | Approx. 2.4 mg/L |

| Microorganisms | IC50 | > 40 mg/L |

Synthesis

A detailed experimental protocol for the synthesis of the closely related analog, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, is available and can be adapted for the synthesis of this compound. The synthesis of the target compound would likely start from 3,5-dichloroaniline.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid)[4]

Step 1: Condensation

-

Combine one molar equivalent of 3,5-dichloroaniline with a slight excess (1.1 molar equivalents) of diethyl ethoxymethylenemalonate in a round-bottomed flask.

-

Heat the mixture on a steam bath for approximately one hour, allowing the ethanol produced to evaporate. The resulting crude product can be used directly in the next step.

Step 2: Cyclization

-

In a separate flask, heat a high-boiling point solvent such as Dowtherm A to a vigorous boil.

-

Carefully add the crude product from the previous step to the boiling solvent.

-

Continue heating for about one hour to facilitate the cyclization reaction, during which the ethyl ester of this compound is expected to crystallize out of the solution.

-

Cool the mixture and filter to collect the solid product. Wash the filter cake with a non-polar solvent like hexanes to remove impurities.

Step 3: Saponification

-

Suspend the air-dried filter cake in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture until all the solid has dissolved, indicating the completion of the saponification.

-

Cool the reaction mixture and separate any oily residues.

-

Acidify the aqueous solution with concentrated hydrochloric acid or sulfuric acid to precipitate the final product, this compound.

-

Collect the precipitate by filtration and wash thoroughly with water. Dry the product to obtain the final compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline-3-carboxylic acid derivatives has been extensively studied, revealing significant potential in drug discovery.

Antiproliferative Activity:

Numerous studies have demonstrated the antiproliferative effects of quinoline-3-carboxylic acid derivatives against various cancer cell lines.[5][6][7][8] The mechanism of action is often attributed to the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.[9]

Protein Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of various protein kinases.[10][11][12][13]

Illustrative Signaling Pathway:

The following diagram illustrates a generalized signaling pathway that can be targeted by kinase inhibitors, a potential mechanism of action for quinoline-3-carboxylic acid derivatives.

Caption: A generalized MAPK signaling pathway potentially inhibited by quinoline-3-carboxylic acid derivatives.

Experimental Protocol for Antiproliferative Assay (MTT Assay):

The following is a general protocol for assessing the antiproliferative activity of a compound using the MTT assay.[9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound belongs to a class of compounds with demonstrated potential for biological activity, particularly in the area of oncology. While specific data for this particular molecule is sparse, the available information on its physicochemical properties and the established activities of its structural analogs provide a strong foundation for further investigation. The synthesis of this compound appears feasible through established chemical routes. Future research should focus on its synthesis, purification, and comprehensive biological evaluation, including antiproliferative and kinase inhibition assays, to fully elucidate its therapeutic potential. The detailed protocols and data presented in this guide are intended to facilitate such research endeavors.

References

- 1. This compound | 171850-30-9 [chemicalbook.com]

- 2. This compound | 171850-30-9 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Therapeutic Revolution: A Technical Guide to the Discovery and History of Quinoline-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of quinoline-3-carboxylic acids, a chemical scaffold that has given rise to a pivotal class of antibacterial agents. From their serendipitous discovery to their evolution into broad-spectrum therapeutics, this document details the key scientific milestones, experimental methodologies, and structure-activity relationships that have defined this important class of compounds.

The Dawn of the Quinolones: An Accidental Discovery

The story of quinoline antibacterial agents begins not with a targeted drug discovery program, but as a byproduct of antimalarial research. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were investigating the synthesis of chloroquine, a well-known antimalarial drug.[1] During this work, they isolated and characterized a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which exhibited modest antibacterial activity.[1] This fortuitous discovery served as the lead compound for a new line of research that would ultimately lead to the development of a novel class of antibacterial agents.[1]

The initial focus on modifying this lead structure led to the synthesis of a series of 1,8-naphthyridine derivatives, a related but distinct heterocyclic system.[2] Among these, a compound designated as 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, later named nalidixic acid , was identified as a promising candidate for clinical development.[2] Nalidixic acid, introduced into clinical practice in 1964, became the first of the quinolone antibiotics and the progenitor of a vast and versatile class of therapeutics.[3]

Foundational Syntheses of the Quinoline Core

The quinoline ring system itself was first isolated from coal tar in the 1830s.[4] However, the targeted synthesis of its derivatives, particularly those bearing the crucial 3-carboxylic acid moiety, was essential for the development of these antibacterial agents. Several classical named reactions have been fundamental to accessing the quinoline-4-one-3-carboxylic acid scaffold.

The Gould-Jacobs Reaction

One of the most important methods for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction, first reported in 1939.[5] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[6] The resulting ethyl 4-hydroxyquinoline-3-carboxylate can then be hydrolyzed to the corresponding carboxylic acid.[7]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

-

Step 1: Condensation. Aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) are heated together at 100-140°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

-

Step 2: Cyclization. The resulting intermediate, diethyl anilinomethylenemalonate, is added to a high-boiling point solvent such as diphenyl ether and heated to approximately 250°C. This high temperature induces an intramolecular cyclization to form ethyl 4-hydroxyquinoline-3-carboxylate.

-

Step 3: Hydrolysis. The ester is saponified by refluxing with an aqueous solution of sodium hydroxide (10-20%) for 1-2 hours.

-

Step 4: Acidification. The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid, which can be collected by filtration and purified by recrystallization.[7]

The Combes Quinoline Synthesis

The Combes synthesis, developed in 1888, provides a route to 2,4-disubstituted quinolines.[8] The reaction involves the condensation of an aniline with a β-diketone in the presence of a strong acid catalyst, typically sulfuric acid.[9]

Experimental Protocol: Combes Synthesis of a 2,4-Dimethylquinoline

-

Step 1: Enamine Formation. Aniline (1.0 equivalent) and acetylacetone (1.1 equivalents) are mixed, often in a solvent like ethanol, and stirred. A mild acid catalyst may be used to facilitate the formation of the enamine intermediate.

-

Step 2: Cyclization. The enamine is added to a strong acid, such as concentrated sulfuric acid, and heated. The acid catalyzes the intramolecular electrophilic aromatic substitution, followed by dehydration, to yield the quinoline ring.

-

Step 3: Work-up. The reaction mixture is cooled and carefully poured onto ice, then neutralized with a base (e.g., NaOH or NH4OH) to precipitate the 2,4-dimethylquinoline product. The product can then be isolated and purified.[9]

The First Generation: Nalidixic Acid and its Analogs

Nalidixic acid and other first-generation quinolones, such as oxolinic acid and cinoxacin, exhibited a narrow spectrum of activity, primarily against Gram-negative bacteria like Escherichia coli, Klebsiella, and Proteus species.[10][11] Their clinical use was largely restricted to the treatment of urinary tract infections.[10]

Synthesis of Nalidixic Acid

The synthesis of nalidixic acid follows a pathway analogous to the Gould-Jacobs reaction, starting from 2-amino-6-methylpyridine.

Experimental Protocol: Synthesis of Nalidixic Acid

-

Step 1: Condensation. 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, leading to the formation of an enamine intermediate with the elimination of ethanol.

-

Step 2: Cyclization. The intermediate is heated in a high-boiling solvent (e.g., Dowtherm A) to induce thermal cyclization, yielding ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.[12]

-

Step 3: Hydrolysis. The resulting ester is saponified with aqueous sodium hydroxide to give 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[12]

-

Step 4: N-Alkylation. The naphthyridone nitrogen is alkylated with ethyl iodide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) to yield nalidixic acid.[12]

In Vitro Antibacterial Activity of First-Generation Quinolones

The following table summarizes the minimum inhibitory concentrations (MICs) of nalidixic acid, oxolinic acid, and cinoxacin against common urinary tract pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Escherichia coli | Klebsiella pneumoniae | Proteus mirabilis |

| Nalidixic Acid | 4 - 16 µg/mL | 8 - 32 µg/mL | 4 - 16 µg/mL |

| Oxolinic Acid | 0.25 - 1 µg/mL | 0.5 - 2 µg/mL | 0.5 - 2 µg/mL |

| Cinoxacin | 4 - 16 µg/mL | 8 - 32 µg/mL | 4 - 16 µg/mL |

Note: MIC values are ranges compiled from various sources and can vary depending on the specific strain and testing methodology.[10][13]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[14] These enzymes are responsible for managing the topological state of DNA within the bacterial cell.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is crucial for the initiation of replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing them to segregate into daughter cells.

The quinolone molecule binds to the complex of the enzyme and DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.

Caption: Quinolone inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow: Assessing Antibacterial Susceptibility

The susceptibility of bacteria to quinolone antibiotics is routinely determined in the clinical microbiology laboratory using standardized methods. The Kirby-Bauer disk diffusion test is a widely used qualitative method.

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

-

1. Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in sterile broth or saline.[15]

-

2. Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[16]

-

3. Disk Application: Paper disks impregnated with a standard concentration of a quinolone antibiotic are placed on the surface of the inoculated agar.[15]

-

4. Incubation: The plate is incubated at 35-37°C for 16-24 hours.[15]

-

5. Interpretation: The diameter of the zone of no bacterial growth around each disk (the zone of inhibition) is measured in millimeters.[17] This measurement is compared to established interpretive criteria from organizations like the Clinical and Laboratory Standards Institute (CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[15]

A quantitative method for determining antimicrobial susceptibility is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for the broth microdilution MIC test.

Experimental Protocol: Broth Microdilution Method

-

1. Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the quinolone antibiotic are prepared in a suitable broth medium in the wells of a 96-well microtiter plate.[18]

-

2. Inoculum Preparation: A standardized bacterial suspension is prepared as in the Kirby-Bauer method.[18]

-

3. Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[18] Control wells (no antibiotic) are included to ensure bacterial growth.

-

4. Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.[19]

-

5. MIC Determination: The plate is examined for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[18]

The Evolution Continues: The Fluoroquinolones and Beyond

The discovery of nalidixic acid and the elucidation of its mechanism of action laid the groundwork for the development of a vast and highly successful class of antibiotics. The subsequent addition of a fluorine atom at the 6-position of the quinolone ring and a piperazine ring at the 7-position led to the creation of the fluoroquinolones, such as ciprofloxacin and norfloxacin.[14] These second-generation agents exhibited a significantly broader spectrum of activity, including activity against Pseudomonas aeruginosa, and improved pharmacokinetic properties.[14] Further generations of fluoroquinolones have continued to expand the antibacterial spectrum and improve upon the safety and efficacy of this remarkable class of therapeutic agents. The journey that began with a serendipitous observation in a chemistry lab continues to have a profound impact on the treatment of infectious diseases worldwide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. ablelab.eu [ablelab.eu]

- 7. mdpi.com [mdpi.com]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 10. Experiences on the efficacy and safety of nalidixic acid, oxolinic acid, cinoxacin and norfloxacin in the treatment of urinary tract infections (UTI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]

- 12. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Comparative in vitro activity of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. microbenotes.com [microbenotes.com]

- 16. hardydiagnostics.com [hardydiagnostics.com]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. rr-asia.woah.org [rr-asia.woah.org]

spectroscopic analysis (NMR, IR, Mass Spec) of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative. Compounds within the quinoline class are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The precise structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships and ensuring their quality and purity. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound and its closely related analogs, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from its close structural analogs, primarily 7-chloro-4-hydroxyquinoline-3-carboxylic acid and 5,7-dichloro-8-hydroxyquinoline, to provide representative spectroscopic characteristics. These analogs share the core quinoline scaffold and functional groups, making their spectral data valuable for predicting the expected patterns for the title compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for analogs of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Representative ¹H NMR Data for a Dichloro-hydroxyquinoline Analog (5,7-dichloro-8-hydroxyquinoline in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | Aromatic Proton |

| ~7.8 | Doublet | 1H | Aromatic Proton |

| ~7.6 | Doublet | 1H | Aromatic Proton |

| ~7.4 | Doublet | 1H | Aromatic Proton |

| ~10.0 | Singlet | 1H | Hydroxyl Proton |

Note: The chemical shifts for this compound are expected to be in a similar range, with the absence of the proton at the 8-position and the presence of a signal for the proton at the 2-position and the carboxylic acid proton (typically >10 ppm and broad).

Table 2: Representative ¹³C NMR Data for a Chloro-hydroxyquinoline Analog (7-chloro-4-hydroxyquinoline-3-carboxylic acid in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~150-160 | Aromatic C-O / C-N |

| ~140 | Aromatic Quaternary Carbon |

| ~120-135 | Aromatic CH and C-Cl |

| ~110 | Aromatic Quaternary Carbon |

Note: The specific chemical shifts for this compound will be influenced by the positions of the two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Representative IR Absorption Data for a Chloro-hydroxyquinoline Analog (Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic Acid and Phenolic OH) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1620 | Medium | C=C stretch (Aromatic) |

| ~1580 | Medium | C=N stretch (Quinoline) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid/Phenol) |

| ~800 | Strong | C-Cl stretch |

Note: The IR spectrum of this compound is expected to show these characteristic absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Representative Mass Spectrometry Data for a Chloro-hydroxyquinoline Analog (7-chloro-4-hydroxyquinoline-3-carboxylic acid)

| m/z | Relative Intensity | Assignment |

| 223/225 | High | [M]⁺∙ (Molecular ion with isotopic pattern for one Cl) |

| 178/180 | Medium | [M - COOH]⁺ |

| 150/152 | Medium | [M - COOH - CO]⁺ |

Note: For this compound, the molecular ion peak would appear at m/z 257 with a characteristic isotopic pattern for two chlorine atoms ([M]⁺∙, [M+2]⁺∙, [M+4]⁺∙ in a 9:6:1 ratio). Fragmentation would likely involve the loss of the carboxylic acid group and potentially a chlorine atom.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full structural assignment.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode can be used. For carboxylic acids, negative ion mode ([M-H]⁻) is often effective.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and its fragments.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Key Processes

The following diagrams illustrate the general synthesis pathway for a chloro-4-hydroxyquinoline-3-carboxylic acid and a potential workflow for its biological screening.

Caption: General synthesis workflow for this compound.

Caption: Potential biological screening and mechanism of action workflow.

Conclusion

The spectroscopic analysis of this compound relies on a combination of NMR, IR, and Mass Spectrometry to confirm its chemical structure and purity. While specific data for this exact compound is scarce, the analysis of its close analogs provides a strong predictive framework for its spectroscopic properties. The provided experimental protocols offer a starting point for researchers to perform their own analyses. The synthesis and biological screening workflows illustrate the broader context of research and development involving this class of compounds. This technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating a deeper understanding of the characterization of halogenated quinoline carboxylic acids.

Technical Guide: Crystal Structure and Analysis of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a complete, publicly available single-crystal X-ray diffraction study for 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid has not been identified. This guide provides a comprehensive overview based on established synthesis routes for analogous compounds, generalized crystallographic protocols, and detailed crystal structure data from a closely related analogue, 3,7-Dichloroquinoline-8-carboxylic acid . This information serves as a robust reference for the anticipated chemical and structural properties of the title compound.

Proposed Synthesis and Crystallization

The synthesis of this compound can be approached through a well-established pathway for quinoline derivatives, starting from a suitable aniline precursor.

Experimental Protocol: Synthesis

A plausible synthesis route involves the reaction of 3,5-dichloroaniline with diethyl ethoxymethylenemalonate (EMME), followed by cyclization and hydrolysis.[1][2]

-

Condensation: A mixture of 3,5-dichloroaniline (1.0 mol) and diethyl ethoxymethylenemalonate (1.0 mol) is heated at approximately 130°C. The ethanol generated during the reaction is removed by distillation. After 1-2 hours, the reaction yields the intermediate diethyl [(3,5-dichloro-anilino)methylene]malonate.

-

Cyclization: The crude intermediate is added to a high-boiling point solvent, such as Dowtherm A, and refluxed for approximately 1 hour. This high-temperature condition induces cyclization to form the ethyl ester of this compound. Upon cooling, the product precipitates.

-

Purification of Ester: The precipitate is filtered, washed with a non-polar solvent like hexane to remove impurities, and dried.

-

Hydrolysis: The dried ethyl ester is suspended in a 10% aqueous solution of sodium hydroxide and refluxed until the solid completely dissolves (approximately 1 hour), indicating the saponification of the ester to the sodium salt of the carboxylic acid.

-

Acidification: The solution is cooled, and any oily impurities are separated. The aqueous solution is then acidified with concentrated hydrochloric acid until it is acidic to Congo red paper. This precipitates the final product, this compound.

-

Final Purification: The precipitate is collected by filtration, washed thoroughly with water to remove salts, and dried.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.[3]

-

Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, with gentle heating if necessary.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature over several days.

-

Crystal Harvesting: Once well-formed, prism-like crystals appear, they are carefully harvested from the mother liquor for analysis.

X-ray Data Collection and Structure Refinement

The following is a generalized protocol for single-crystal X-ray diffraction (SCXRD) based on methodologies reported for analogous structures.[4][5]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., Bruker SMART APEXII) equipped with a CCD area detector. Data is collected at a controlled temperature (e.g., 173 K or 296 K) using a monochromatic X-ray source, typically Molybdenum Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal through different angles.

-

Data Reduction: The collected raw diffraction data is processed using software like SAINT. This involves integrating the reflection intensities and applying corrections for factors such as absorption (e.g., using SADABS).

-

Structure Solution: The crystal structure is solved using direct methods with software such as SHELXS97. This step determines the initial positions of the atoms in the crystal's unit cell.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method on F² with software like SHELXL97. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data (Analogue Compound)

The following tables summarize the crystallographic data for 3,7-Dichloroquinoline-8-carboxylic acid (trade name: Quinclorac), a structural analogue of the title compound.[5] This data provides valuable insight into the expected structural parameters.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₁₀H₅Cl₂NO₂ |

| Formula Weight | 242.05 g/mol |

| Temperature | 173(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.5002 (12) Å |

| b | 8.4016 (14) Å |

| c | 8.732 (3) Å |

| α | 102.529 (6)° |

| β | 93.439 (6)° |

| γ | 116.479 (4)° |

| Volume | 472.98 (17) ų |

| Z (Molecules per cell) | 2 |

| Data Collection | |

| Reflections Collected | 5948 |

| Independent Reflections | 1834 |

| R(int) | 0.067 |

| Refinement | |

| R[F² > 2σ(F²)] (R1) | 0.063 |

| wR(F²) | 0.140 |

| Goodness-of-fit (S) | 1.01 |

Table 2: Selected Intermolecular Interactions

| Interaction Type | Description | Distance/Geometry |

| Hydrogen Bonding | O—H···N interaction between adjacent molecules. | O-H···N angle and distance dependent on packing. |

| π–π Stacking | Between neighboring quinoline ring systems. | Interplanar distance: ~3.31 Å |

Potential Biological Activity and Signaling Pathway

Quinoline-3-carboxylic acid derivatives are known for a range of biological activities, including antiproliferative and enzyme-inhibiting properties.[6][7] Several compounds in this class have been investigated as inhibitors of protein kinases, such as Casein Kinase 2 (CK2), which is often dysregulated in cancer.[8] Inhibition of such kinases can disrupt critical cellular signaling pathways involved in cell growth, proliferation, and survival.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical studies on 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry. This document outlines the computational methodologies employed to elucidate its structural, electronic, and spectroscopic properties. Key theoretical data, including optimized geometric parameters, vibrational frequencies, and frontier molecular orbital energies, are summarized. Detailed protocols for the cited computational experiments are provided to ensure reproducibility. Furthermore, this guide utilizes visualizations of key computational workflows to enhance understanding of the theoretical analysis pipeline.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, this compound, possesses a unique substitution pattern that is expected to influence its physicochemical and pharmacological characteristics. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the molecule's behavior at a subatomic level, thereby guiding rational drug design and development. This guide focuses on the computational approaches used to characterize this promising molecule.

Computational Methodology

The theoretical investigation of this compound is primarily conducted using quantum chemical calculations. The following sections detail the typical experimental protocols.

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound is optimized to its ground state using Density Functional Theory (DFT). A common and effective method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[1][2] This level of theory provides a robust balance between accuracy and computational cost for organic molecules. Frequency calculations are subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (FT-IR and Raman) spectra.

Spectroscopic Analysis (FT-IR, ¹H-NMR, ¹³C-NMR)

Theoretical vibrational frequencies are calculated and can be compared with experimental FT-IR and Raman spectra for structural validation.[3][4] Similarly, theoretical proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level of theory.[5][6] These theoretical spectra aid in the interpretation of experimental data.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are calculated to assess the molecule's kinetic stability and charge transfer capabilities.[7] A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Analysis